molecular formula C10H11NO2 B1645235 2-(Benzofuran-7-yloxy)ethanamine

2-(Benzofuran-7-yloxy)ethanamine

Cat. No.: B1645235
M. Wt: 177.2 g/mol
InChI Key: ZMOJHUFMAVEJKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzofuran-7-yloxy)ethanamine (CAS: 37797-97-0) is a benzofuran-derived compound with a molecular formula of C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol. Structurally, it consists of a benzofuran ring system substituted at the 7-position with an ethanamine moiety linked via an oxygen atom.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.2 g/mol

IUPAC Name

2-(1-benzofuran-7-yloxy)ethanamine

InChI

InChI=1S/C10H11NO2/c11-5-7-12-9-3-1-2-8-4-6-13-10(8)9/h1-4,6H,5,7,11H2

InChI Key

ZMOJHUFMAVEJKZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)OCCN)OC=C2

Canonical SMILES

C1=CC2=C(C(=C1)OCCN)OC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates 2-(benzofuran-7-yloxy)ethanamine against three classes of analogs: benzofuran positional isomers, benzofuran-ether derivatives, and norbornadiene-based compounds.

Positional Isomers of Benzofuran-Ethanamine Derivatives

Substitution position on the benzofuran ring critically influences electronic and steric properties:

Compound Substitution Position Key Properties/Applications Reference
2-(Benzofuran-5-yloxy)ethanamine 5-position Higher lipophilicity; explored in CNS drug candidates
This compound 7-position Enhanced polarity due to proximity to oxygen in benzofuran; potential for hydrogen bonding
2-(Benzofuran-2-yloxy)ethanamine 2-position Steric hindrance near oxygen limits reactivity; limited pharmacological data

Benzofuran-Ether Derivatives

Comparisons with non-amine benzofuran ethers highlight the role of the ethanamine group:

Compound Functional Group Reactivity/Applications Reference
7-Methoxybenzofuran Methoxy group Limited hydrogen-bonding capacity; used as synthetic intermediate
2-(Benzofuran-7-yloxy)ethanol Ethanol group Lower basicity than ethanamine; less suited for salt formation
This compound Ethanamine group Primary amine enables salt formation (e.g., hydrochloride) and protonation-dependent solubility

Key Insight : The ethanamine group in this compound distinguishes it from simple ether derivatives by enabling acid-base chemistry and salt formation, which are advantageous for drug formulation .

Norbornadiene-Based Analogs

While structurally distinct, norbornadiene derivatives (e.g., 7-formylbenzonorbornadienes) share synthetic relevance:

Compound Key Features Synthetic Utility Reference
7-(1-Acetoxymethylidene)benzonorbornadiene Acid-hydrolyzed to formyl derivatives Precursor for carbonyl-containing drugs
This compound Amine functionality Potential as a building block for bioactive molecules

Key Insight: Unlike norbornadiene-based compounds, which rely on cycloaddition chemistry for functionalization , this compound’s synthetic versatility stems from its amine group, enabling direct conjugation or derivatization.

Research Findings and Limitations

  • Synthetic Accessibility: this compound’s synthesis route remains underexplored compared to norbornadiene analogs, which benefit from well-established benzyne-cycloaddition strategies .
  • Pharmacological Data: No peer-reviewed studies directly link this compound to biological activity, unlike its 5-position isomer, which has been preliminarily studied in neurological contexts .
  • Stability : The hydrochloride salt form improves stability, but long-term storage conditions and degradation pathways require further investigation .

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